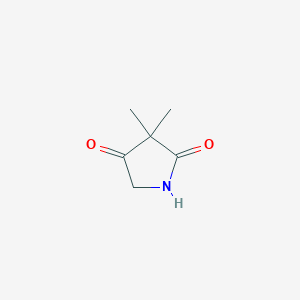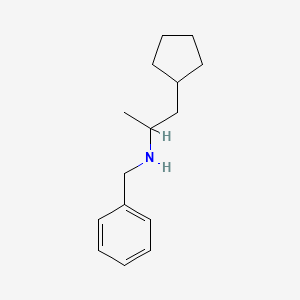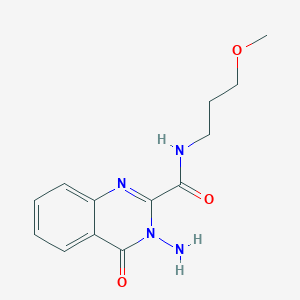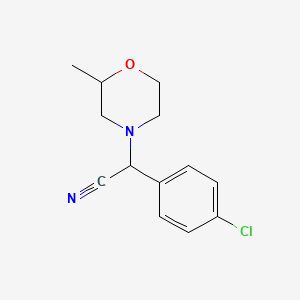
3,3-Dimethylpyrrolidine-2,4-dione
Übersicht
Beschreibung
3,3-Dimethylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H9NO2 . It has a molecular weight of 127.14 g/mol .
Synthesis Analysis
Pyrrolidine derivatives, including 3,3-Dimethylpyrrolidine-2,4-dione, can be synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A study also reported the synthesis of pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether .Molecular Structure Analysis
The molecular structure of 3,3-Dimethylpyrrolidine-2,4-dione is characterized by a five-membered pyrrolidine ring. The molecule is essentially planar .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3,3-Dimethylpyrrolidine-2,4-dione, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and improve the ADME/Tox results for drug candidates .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
This compound serves as a precursor in the synthesis of various derivatives. For instance, it has been used to synthesize new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives which are then evaluated for their structural and biological properties .
Biological Activity Studies
Researchers have synthesized novel pyrrolidine-2,4-dione derivatives containing N-substituted phenylhydrazine moiety. These compounds were then tested for their biological activity against phytopathogenic fungi .
3D-QSAR Study
The compound has been used in 3D-QSAR (Quantitative Structure-Activity Relationship) studies to understand the relationship between the chemical structure and biological activity of molecules .
Computational Chemistry
“3,3-Dimethylpyrrolidine-2,5-dione” is used in computational chemistry programs such as Amber and GROMACS for simulation visualizations .
Tetramate Biosynthesis
It is involved in the biosynthetic pathway of tetramate compounds which feature a unique skeleton of 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione .
Wirkmechanismus
Target of Action
3,3-Dimethylpyrrolidine-2,4-dione primarily targets enzymes involved in the biosynthesis of tetramic acids. These enzymes, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), play crucial roles in the formation of the tetramic acid moiety, which is essential for the compound’s biological activity .
Mode of Action
The compound interacts with its targets by inhibiting the activity of PKS and NRPS enzymes. This inhibition occurs through the binding of 3,3-Dimethylpyrrolidine-2,4-dione to the active sites of these enzymes, preventing the formation of the tetramic acid ring. This interaction disrupts the normal biosynthetic process, leading to a decrease in the production of bioactive tetramic acids .
Biochemical Pathways
The inhibition of PKS and NRPS enzymes affects several biochemical pathways, particularly those involved in the synthesis of secondary metabolites. The disruption of these pathways results in a reduction of bioactive compounds, which can have downstream effects on cellular processes such as antibiotic production, antitumor activity, and other bioactivities associated with tetramic acids .
Pharmacokinetics
The pharmacokinetics of 3,3-Dimethylpyrrolidine-2,4-dione involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed efficiently due to its small molecular size and lipophilicity. It is distributed widely in the body, reaching various tissues and organs. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Excretion is mainly through the kidneys, with a significant portion of the compound being eliminated in the urine .
Result of Action
At the molecular level, the inhibition of PKS and NRPS enzymes by 3,3-Dimethylpyrrolidine-2,4-dione leads to a decrease in the production of tetramic acids. This reduction in bioactive compounds can result in diminished antibiotic, antitumor, and antifungal activities. At the cellular level, the compound’s action can lead to altered cellular metabolism and reduced growth of pathogenic microorganisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 3,3-Dimethylpyrrolidine-2,4-dione. For instance, extreme pH levels or high temperatures can lead to the degradation of the compound, reducing its effectiveness. Additionally, the presence of other chemicals or compounds can either enhance or inhibit its activity by affecting its binding to target enzymes or altering its pharmacokinetic properties .
: Based on the biosynthetic pathway analysis of tetramic acids and the role of PKS and NRPS enzymes. : General pharmacokinetic principles and the properties of similar compounds.
Eigenschaften
IUPAC Name |
3,3-dimethylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)4(8)3-7-5(6)9/h3H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXYCXQWVROGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574708 | |
| Record name | 3,3-Dimethylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpyrrolidine-2,4-dione | |
CAS RN |
6495-64-3 | |
| Record name | 3,3-Dimethylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B1659328.png)

![Propanedioic acid, [(4-methoxy-2-nitrophenyl)hydrazono]-, diethyl ester](/img/structure/B1659332.png)
![ethyl N-[(4-methylphenyl)sulfonylamino]carbamate](/img/structure/B1659333.png)
![1,5-Dichloro-2-[2-(2-methoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B1659334.png)
![N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B1659335.png)
![1-{2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(prop-2-en-1-yl)benzene](/img/structure/B1659336.png)
![2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1659338.png)
![Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1659340.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane](/img/structure/B1659342.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide](/img/structure/B1659344.png)

![1,4-Dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B1659349.png)